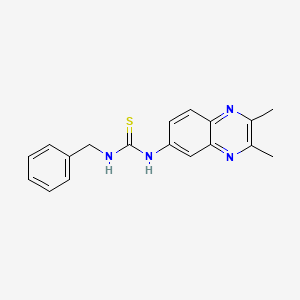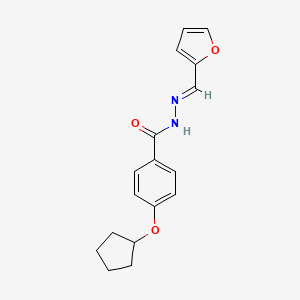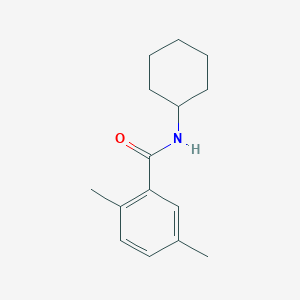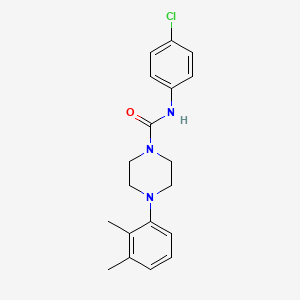
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea, also known as NSC745887, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives, which have been found to exhibit a range of biological activities.
作用机制
The mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
实验室实验的优点和局限性
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been found to exhibit a range of biological activities. However, there are also limitations to its use. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has low solubility in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea also has potential as an anti-viral therapy, and more research is needed to determine its effectiveness against a range of viruses. In addition, studies on the mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea could provide insights into its potential therapeutic applications.
合成方法
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylquinoxaline with benzyl isothiocyanate in the presence of a base. The resulting product is then subjected to further reactions to yield N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学研究应用
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJIXXNWZXPABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)



![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)



![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)

